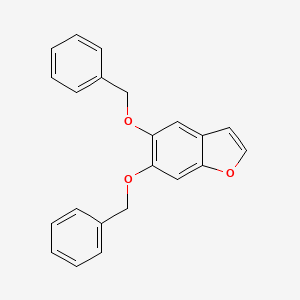

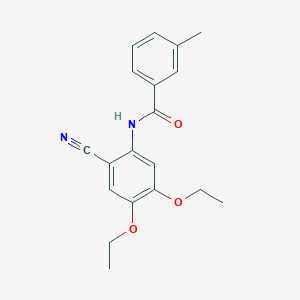

5,6-二(苯甲氧基)-1-苯并呋喃

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzofuran derivatives often involves multi-step chemical reactions, starting from simple precursors like p-cresol and glyoxal to form more complex structures such as dihydrobenzofuro[2,3-b]benzofuran derivatives. Knoevenagel polycondensation, a key reaction step, is frequently used, leading to high-yield production of main-chain polymers with good thermal properties (Namazi, Assadpour, Pourabbas, & Entezami, 2001).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives, including 5,6-bis(benzyloxy)-1-benzofuran, is characterized using techniques like X-ray crystallography, NMR, and IR spectroscopy. These methods provide insights into the arrangement of atoms, bond lengths, angles, and the overall geometry of the molecule. For instance, X-ray analysis of related compounds has shown symmetrical structures and detailed electron distribution, which are crucial for understanding the reactivity and properties of these molecules (Akiba et al., 2005).

Chemical Reactions and Properties

Benzofuran derivatives undergo a variety of chemical reactions, influenced by their functional groups and molecular structure. These reactions include Knoevenagel condensation, Diels-Alder reactions, and nucleophilic substitutions, leading to a diverse range of products with potential applications in polymer science, materials engineering, and pharmaceuticals. The reactivity of these compounds is often studied using theoretical calculations and experimental data to understand the underlying mechanisms and optimize the synthesis processes (Sanad, Ahmed, Mekky, & Abdallah, 2021).

Physical Properties Analysis

The physical properties of 5,6-bis(benzyloxy)-1-benzofuran, such as solubility, melting point, and crystallinity, are crucial for its application in various fields. These properties are determined by the molecular structure and the nature of substituents on the benzofuran core. Studies have shown that the introduction of alkyl or aryl groups can significantly affect these properties, leading to materials with tailored characteristics for specific applications (Goker, Hizalan, Udum, & Toppare, 2014).

Chemical Properties Analysis

The chemical properties of 5,6-bis(benzyloxy)-1-benzofuran, including reactivity, stability, and redox behavior, are influenced by its electronic structure and the presence of functional groups. These properties are pivotal for its use in organic synthesis, materials science, and potentially as intermediates in pharmaceuticals. The redox properties, in particular, have been explored in the context of developing new materials with desirable electronic and photonic characteristics (Bryce, Fleckenstein, & Hünig, 1990).

科学研究应用

溶剂选择和材料性质

沃克等人(2011 年)的一项研究调查了特定有机化合物(包括与苯并呋喃衍生物相关的化合物)的溶解性,以优化分子体异质结系统的溶剂选择。该研究旨在提高有机光伏器件的功率转换效率,展示了苯并呋喃衍生物在可再生能源应用中的相关性 (Walker 等人,2011 年)。

生物活性新化合物的合成

Mekky 和 Sanad(2020 年)的研究重点是合成具有哌嗪连接基的新型双(吡唑-苯并呋喃)杂化物,展示了有效的抗菌和生物膜抑制活性。这项研究强调了苯并呋喃衍生物在开发针对耐药菌株具有特定疗效的新型抗菌剂方面的潜力 (Mekky 和 Sanad,2020 年)。

催化应用和机理见解

今本等人(2012 年)发表的一篇论文介绍了刚性 P-手性膦配体的合成,包括与苯并呋喃相关的衍生物,用于铑催化的烯烃不对称氢化。该研究有助于理解反应途径和对映选择机制,表明苯并呋喃衍生物在促进精确催化反应中所起的作用 (今本等人,2012 年)。

电化学和光学性质

Goker 等人(2014 年)探讨了含苯并恶二唑的聚合物的电化学和光学性质,其衍生物包括 5,6-双(辛氧基)-2,1,3-苯并恶二唑。该研究探讨了这些化合物在电致变色器件中的潜力,强调了结构变化对电子性质的影响 (Goker 等人,2014 年)。

材料合成和聚合物科学

Namazi 等人(2001 年)对双(氰基乙酸酯)与苯并呋喃衍生物的缩聚进行了研究,从而合成了供体-受体聚合物。这项工作强调了苯并呋喃衍生物在聚合物科学中的多功能性,特别是在制造具有独特电子和结构性质的材料方面 (Namazi 等人,2001 年)。

属性

IUPAC Name |

5,6-bis(phenylmethoxy)-1-benzofuran |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O3/c1-3-7-17(8-4-1)15-24-21-13-19-11-12-23-20(19)14-22(21)25-16-18-9-5-2-6-10-18/h1-14H,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMAHPSGUIRICGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C3C(=C2)C=CO3)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5550858.png)

![N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5550886.png)

![3-chloro-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5550894.png)

![N-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-2-(1-piperidinylcarbonyl)benzenesulfonamide](/img/structure/B5550900.png)

![2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5550909.png)

![1-[4-(4-chlorophenyl)butanoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5550913.png)

![8-[(3-methylisoxazol-5-yl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5550920.png)

![N-[(3S*,4R*)-4-propyl-1-(2,4,5-trimethoxybenzoyl)-3-pyrrolidinyl]acetamide](/img/structure/B5550928.png)

![1-(3-ethoxy-4-hydroxybenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5550943.png)

![N'-{[2-methoxy-5-(methylthio)-3-thienyl]methylene}-3,5-dinitrobenzohydrazide](/img/structure/B5550949.png)